2-Fluoro-2-propen-1-ol
CAS No.: 5675-31-0
Cat. No.: VC2312286
Molecular Formula: C3H5FO
Molecular Weight: 76.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5675-31-0 |
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Molecular Formula | C3H5FO |
Molecular Weight | 76.07 g/mol |
IUPAC Name | 2-fluoroprop-2-en-1-ol |
Standard InChI | InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2 |
Standard InChI Key | XEIHLEMBJXRLEI-UHFFFAOYSA-N |
SMILES | C=C(CO)F |
Canonical SMILES | C=C(CO)F |
Introduction
Chemical Identity and Structure
Basic Information
2-Fluoro-2-propen-1-ol is an organic compound with the molecular formula C₃H₅FO and a molecular weight of 76.07 g/mol. It is characterized by a fluorine atom attached to the central carbon of a propenyl group, with a hydroxyl group (-OH) at position 1. The compound is registered with CAS number 5675-31-0.
Structural Representation
The structure of 2-fluoro-2-propen-1-ol features a double bond between carbon atoms where one carbon bears a fluorine substituent. The hydroxymethyl group (-CH₂OH) is attached to the other carbon of the double bond. This arrangement creates a molecule with potential for diverse chemical reactions due to the presence of both the reactive allylic alcohol functionality and the electron-withdrawing fluorine atom.
Identifiers and Nomenclature
The following table presents the key identifiers for 2-fluoro-2-propen-1-ol:
Parameter | Value |
---|---|
IUPAC Name | 2-fluoroprop-2-en-1-ol |
Molecular Formula | C₃H₅FO |
CAS Registry Number | 5675-31-0 |
InChI | InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2 |
InChI Key | XEIHLEMBJXRLEI-UHFFFAOYSA-N |
Canonical SMILES | C=C(CO)F |
Molecular Weight | 76.07 g/mol |
Physical and Chemical Properties
Physical Properties
As a small organofluorine compound, 2-fluoro-2-propen-1-ol possesses physical properties influenced by both its hydroxyl group and fluorine substituent. While specific physical data for this compound is limited in the available literature, its properties can be inferred based on its structure and comparison with similar compounds.
Chemical Properties
The chemical behavior of 2-fluoro-2-propen-1-ol is influenced by three key structural features:
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The hydroxyl group, which can participate in hydrogen bonding and undergo typical alcohol reactions
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The carbon-carbon double bond, which provides sites for addition reactions
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The fluorine substituent, which alters electronic distribution and reactivity patterns
These structural elements combine to create a molecule with versatile chemical behavior and potential for various transformations.
Chemical Reactivity
Reactivity Patterns
The reactivity of 2-fluoro-2-propen-1-ol is expected to be influenced by both the hydroxyl group and the fluorine atom. Drawing comparisons with 2-chloro-2-propen-1-ol, we can infer certain reactivity patterns:
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The hydroxyl group can undergo typical alcohol reactions including oxidation, esterification, and nucleophilic substitution
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The carbon-carbon double bond can participate in addition reactions
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The fluorine substituent influences the electronic properties of the double bond, potentially directing the regioselectivity of addition reactions
Reactions with Phosphorus Compounds
By analogy with 2-chloro-2-propen-1-ol, which is reported to react with phosphorus trichloride to yield phosphorous esters and with phosphoryl chloride to yield phosphoric esters , 2-fluoro-2-propen-1-ol might exhibit similar reactivity patterns with phosphorus reagents, though likely with different kinetics due to the different properties of the carbon-fluorine bond compared to the carbon-chlorine bond.
Radical Chemistry
The chlorinated analog, 2-chloro-2-propen-1-ol, has been studied in photodissociation experiments at 193nm, generating radical intermediates . Similar photochemical behavior might be expected for 2-fluoro-2-propen-1-ol, potentially generating the CH₂C(F)CH₂OH radical upon photolysis, though with different bond dissociation energies compared to the chlorinated compound.
Applications in Organic Synthesis
Building Block in Organic Synthesis
Fluorinated organic compounds have gained significant attention in synthetic chemistry due to the unique properties imparted by the fluorine atom. 2-Fluoro-2-propen-1-ol, with its fluorinated allylic alcohol structure, represents a potentially valuable building block for creating more complex fluorinated molecules.
Comparison with Related Compounds
Comparison with Chlorinated Analog
2-Chloro-2-propen-1-ol shares structural similarities with 2-fluoro-2-propen-1-ol but exhibits different reactivity patterns due to the different properties of the carbon-chlorine bond compared to the carbon-fluorine bond. The chlorinated compound is reported to undergo reactions with phosphorus compounds and participate in photochemical processes .
Analytical Characterization
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization and analysis of 2-fluoro-2-propen-1-ol. Expected spectroscopic features include:
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NMR Spectroscopy: The presence of fluorine would result in characteristic splitting patterns in both ¹H and ¹³C NMR spectra. The fluorine atom itself can be detected through ¹⁹F NMR.
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Infrared Spectroscopy: Expected to show characteristic absorbance bands for the hydroxyl group (3200-3600 cm⁻¹), carbon-carbon double bond (1620-1680 cm⁻¹), and carbon-fluorine bond (1000-1400 cm⁻¹).
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Mass Spectrometry: The molecular ion peak would be expected at m/z 76, with fragmentation patterns reflecting the loss of the hydroxyl group and other structural features.
Research Opportunities
Gaps in Current Knowledge
The limited information available about 2-fluoro-2-propen-1-ol in the scientific literature suggests several research opportunities:
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Development of efficient and selective synthetic routes
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Comprehensive characterization of physical and chemical properties
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Exploration of potential applications in materials science
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Investigation of its behavior as a building block in organic synthesis
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